molecular formula C12H22N2O7 B11770398 (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate

(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate

Katalognummer: B11770398
Molekulargewicht: 306.31 g/mol
InChI-Schlüssel: CVUNUAKPCKURHX-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate is a chemical compound with the molecular formula C12H22N2O7 It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl 4-hydroxymorpholine-4-carboxylate and an appropriate aminomethylating agent.

    Aminomethylation: The hydroxyl group of the starting material is aminomethylated using formaldehyde and a secondary amine under basic conditions.

    Oxalate Formation: The resulting aminomethylated product is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine: A simpler analog without the tert-butyl and aminomethyl groups.

    N-Methylmorpholine: Contains a methyl group instead of the aminomethyl group.

    4-Hydroxymorpholine: Lacks the tert-butyl and aminomethyl groups but has a hydroxyl group.

Uniqueness

®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, while the aminomethyl group offers additional sites for chemical interactions.

Eigenschaften

Molekularformel

C12H22N2O7

Molekulargewicht

306.31 g/mol

IUPAC-Name

tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m0./s1

InChI-Schlüssel

CVUNUAKPCKURHX-QRPNPIFTSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.C(=O)(C(=O)O)O

Kanonische SMILES

CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.